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molecular formula C7H8O3P+ B8806135 Hydroxymethylphenylphosphinic acid CAS No. 61451-78-3

Hydroxymethylphenylphosphinic acid

Cat. No. B8806135
M. Wt: 171.11 g/mol
InChI Key: LAZNGKRQRPLAKI-UHFFFAOYSA-N
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Patent
US04517355

Procedure details

100 g (0.5 moles) of phenylphosphinic acid ethyl ester are heated to 80° C., and 15 g (0.52) of paraformaldehyde are added in small portions. The paraformaldehyde addition is regulated so that the temperature does not exceed 110° C. by virtue of the exothermic nature of the reaction. When the addition is complete, the mixture is kept for about one hour under agitation at 110° C., and the termination of the reaction can be seen by gas chromatography or thin layer chromatography. 100 cc of a 10% HCl solution are then added, and the mixture kept at 80° C. for 30 min. The water and hydrochloric acid are then evaporated under vacuum, and the mixture taken up in isopropanol. On cooling, 69.3 g of hydroxymethylphenylphosphinic acid are obtained with a yield of 80.5% and a melting point of 138°-9° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hydroxymethylphenylphosphinic acid
Yield
80.5%

Identifiers

REACTION_CXSMILES
C([O:3][PH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5])C.[CH2:12]=[O:13].Cl>>[OH:13][CH2:12][P:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:5])[OH:3]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OP(=O)C1=CC=CC=C1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 110° C. by virtue of the exothermic nature of the reaction
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the termination of the reaction
WAIT
Type
WAIT
Details
the mixture kept at 80° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The water and hydrochloric acid are then evaporated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
On cooling

Outcomes

Product
Details
Reaction Time
1 h
Name
hydroxymethylphenylphosphinic acid
Type
product
Smiles
OCP(O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 69.3 g
YIELD: PERCENTYIELD 80.5%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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